N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
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Overview
Description
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiazolidinone ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. One common method involves the reaction of a fluorophenyl isothiocyanate with an appropriate amine to form the thiazolidinone intermediate. This intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiazolidinone ring and acetamide moiety.
N-(4-Fluorophenyl)thiourea: Contains the fluorophenyl group and a thiourea moiety but differs in overall structure and properties.
Uniqueness
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to its combination of structural features, including the thiazolidinone ring, fluorophenyl group, and acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-Fluorophenyl)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring a fluorophenyl group , a thiazolidine ring , and an acetamide moiety , contributes to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that enhance its reactivity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's stability and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | N-(4-fluorophenyl)-2-[(5E)-4-oxo... |
Molecular Formula | C20H15FN2O2S2 |
Molecular Weight | 392.46 g/mol |
InChI | InChI=1S/C20H15FN2O2S2/c21... |
The mechanism of action for N-(4-Fluorophenyl)-2-[(5E)-4-OXO...] involves its interaction with specific molecular targets, such as enzymes or receptors. This compound is believed to modulate the activity of these targets, potentially leading to anticancer effects by inhibiting cell proliferation pathways. The exact molecular interactions depend on the biological context in which the compound is studied.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of thiazolidine derivatives, including compounds similar to N-(4-Fluorophenyl)-2-[(5E)-4-OXO...]. For instance, heterocyclic compounds have shown effectiveness against various viral infections, including HSV and HCV. The thiazolidine ring structure is often linked to enhanced antiviral activity due to its ability to interfere with viral replication processes.
In a comparative study of thiazolidine derivatives:
- Compounds demonstrated significant inhibition of HSV replication in Vero cells.
- The most active derivatives showed IC50 values in the low micromolar range, indicating potent antiviral effects with minimal cytotoxicity .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Research indicates that derivatives containing thiazolidine rings can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected can vary based on the cellular context and the presence of other therapeutic agents.
Case Studies and Research Findings
- Antiviral Activity Assessment : A series of thiazolidine derivatives were synthesized and evaluated for their antiviral properties against HSV and HCV. Among them, certain compounds exhibited over 90% inhibition of viral replication at concentrations around 50 μM .
- Cell Proliferation Inhibition : In vitro studies demonstrated that N-(4-Fluorophenyl)-2-[(5E)-4-OXO...] could inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell signaling pathways .
- Toxicity Evaluation : The cytotoxicity profile was assessed using standard assays, revealing that while some derivatives exhibit significant biological activity, they maintain a favorable safety profile with high CC50 values, indicating low toxicity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-15-9-11-16(12-10-15)22-18(24)13-23-19(25)17(27-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)/b7-4+,17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZPHZONPZLNG-AQHRCUNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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